Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]-
Description
Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]- is a hydrazone derivative characterized by a cyano group, a 4-methoxyphenylhydrazono moiety, and a thioamide functional group. This structure confers unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical applications. The compound’s reactivity is influenced by the electron-donating methoxy group, which enhances resonance stabilization, and the thioamide group, which facilitates sulfur-mediated reactions .
Properties
CAS No. |
144870-66-6 |
|---|---|
Molecular Formula |
C10H10N4OS |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
2-amino-N-(4-methoxyanilino)-2-sulfanylideneethanimidoyl cyanide |
InChI |
InChI=1S/C10H10N4OS/c1-15-8-4-2-7(3-5-8)13-14-9(6-11)10(12)16/h2-5,13H,1H3,(H2,12,16) |
InChI Key |
GBUWOXUWWMIRBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C(C#N)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]- typically involves the reaction of 4-methoxyphenylhydrazine with a suitable cyano-containing precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazono group. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The hydrazono group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various electrophiles can be used to introduce new substituents at the hydrazono group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
Anticancer Properties:
Research indicates that ethanethioamide derivatives exhibit significant anticancer activity. For instance, compounds related to ethanethioamide have shown efficacy against various cancer cell lines in vitro. A study conducted by the National Cancer Institute (NCI) demonstrated that certain derivatives possess antimitotic properties, inhibiting cell growth effectively across multiple cancer types .
Genotoxicity Assessment:
Ethanethioamide has been classified as a genotoxic compound based on various studies. It has shown mutagenic effects in several assays, including the Ames test, where it induced mutations in Salmonella typhimurium strains . This genotoxic potential necessitates careful handling and further investigation into its mechanisms of action.
Toxicological Studies
Carcinogenicity:
Ethanethioamide has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans. Long-term exposure studies in rodents have revealed the development of liver tumors and cholangiocellular tumors following dietary exposure . These findings underscore the importance of understanding the risk factors associated with its use.
Repeated Dose Toxicity:
Toxicological assessments have indicated that repeated doses of ethanethioamide can lead to significant liver damage, including cirrhosis and histopathological changes in the biliary system in animal models . Such findings highlight the need for stringent safety evaluations before clinical applications.
Applications in Medicinal Chemistry
Ethanethioamide and its derivatives are being explored for their potential as therapeutic agents. Their structural similarity to known bioactive compounds allows researchers to modify them for enhanced efficacy and reduced toxicity.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of ethanethioamide derivatives, researchers found that specific modifications led to enhanced potency against breast cancer cell lines. The study utilized a panel of over sixty cancer cell lines to evaluate growth inhibition rates, revealing promising results for further development .
Case Study 2: Toxicological Profile
A comprehensive toxicological assessment was conducted on ethanethioamide, focusing on its long-term effects in rodent models. The study highlighted significant hepatic changes and raised concerns about its safety profile for potential therapeutic use .
Mechanism of Action
The mechanism of action of Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]- involves its interaction with specific molecular targets. The cyano and hydrazono groups are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Comparison Compound 1: Acetamide, 2-cyano-2-[(4-fluorophenyl)hydrazono]- (CAS 161373-22-4)
- Structure : Replaces the 4-methoxy group with 4-fluoro.
- Molecular Weight : 206.18 g/mol (vs. ~222.23 g/mol for the target compound).
- The exact mass (206.06) and PSA (91.27) suggest similar polarity but altered electronic interactions .
Comparison Compound 2: 7,9-Bis(4-methoxyphenyl)pyrido-thieno-pyrimidin-4-one derivatives (6b–6d)
- Structure : Incorporates the 4-methoxyphenyl group into a fused heterocyclic system.
- Melting Points : 6c (4-methoxyphenyl: 213–215°C) vs. 6d (4-chlorophenyl: 228–230°C). The chloro group’s electron-withdrawing nature increases lattice energy, raising the melting point compared to methoxy derivatives .
Data Tables for Comparative Analysis
Table 1: Key Physical and Structural Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound | C₁₀H₁₀N₄OS | ~222.23 | 4-OCH₃ | Not reported | Cyano, thioamide, hydrazono |
| Acetamide, 2-cyano-2-[(4-F-Ph)hydrazono]- | C₉H₇FN₄O | 206.18 | 4-F | Not reported | Cyano, amide, hydrazono |
| Ethyl 2-chloro-2-[2-(4-OCH₃-Ph)hydrazono]acetate | C₁₁H₁₃ClN₂O₃ | 256.68 | 4-OCH₃ | Not reported | Ester, chloro, hydrazono |
| 7,9-Bis(4-OCH₃-Ph)pyrido-thieno-pyrimidin-4-one (6c) | C₃₂H₂₄N₄O₄S | 560.62 | 4-OCH₃ (×2) | 213–215 | Pyrimidine, thiophene |
Reactivity and Application Comparisons
- Biological Activity : Compounds with 4-methoxyphenyl groups (e.g., 6c) show enhanced bioavailability due to increased lipophilicity, whereas chloro derivatives (e.g., 6d) may exhibit higher cytotoxicity .
- Electronic Properties: DFT studies on hydrazono compounds reveal that electron-donating groups (e.g., OCH₃) lower HOMO-LUMO gaps, enhancing charge transfer in photochemical applications .
- Pharmaceutical Utility : The target compound’s thioamide group may confer antithyroid or enzyme-inhibitory properties, contrasting with the ester derivatives’ roles as synthetic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
